Isradipine

描述

依沙地平是一种属于二氢吡啶类的钙通道阻滞剂。它主要用于治疗高血压和心绞痛。依沙地平通过抑制钙离子进入心脏和动脉平滑肌细胞,从而导致血管扩张和血压降低 。它于 1978 年获得专利,并于 1989 年获准用于医疗用途 .

准备方法

合成路线和反应条件: 依沙地平可以通过多步合成过程合成,该过程涉及适当起始原料的缩合。一种常见的方法是将 2,6-二甲基-3,5-二羧乙酯-4-(2,1,3-苯并恶二唑-4-基)-1,4-二氢吡啶与异丙基碘在碱如氢化钠的存在下反应。反应通常在惰性气氛中在升高的温度下进行,得到依沙地平 .

工业生产方法: 依沙地平的工业生产涉及类似的合成路线,但规模更大。该过程针对更高产量和纯度进行了优化,通常涉及先进的技术,如连续流动合成和自动反应监控。最终产品经过严格的质量控制措施,以确保符合药品标准 .

反应类型:

氧化: 依沙地平可发生氧化反应,特别是在二氢吡啶环处,导致形成吡啶衍生物。

还原: 依沙地平的还原不常见,但在特定条件下会发生,导致形成四氢吡啶衍生物。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢,通常在酸性或碱性条件下使用。

还原: 还原剂如氢化铝锂或硼氢化钠可以在受控条件下使用。

主要形成的产品:

氧化: 吡啶衍生物。

还原: 四氢吡啶衍生物。

科学研究应用

Hypertension Treatment

Isradipine is widely recognized for its effectiveness in managing hypertension. Clinical trials have demonstrated that it significantly lowers blood pressure without adversely affecting cardiac output or renal blood flow.

Key Findings:

- In a study involving 571 hypertensive patients, this compound showed a greater reduction in diastolic blood pressure compared to placebo and other antihypertensive agents like prazosin and propranolol .

- The drug is typically administered in doses ranging from 2.5 mg to 10 mg twice daily, achieving dose-related reductions in blood pressure within hours of administration .

Table 1: Efficacy of this compound in Hypertension

| Study | Sample Size | Dose (mg) | Reduction in Diastolic BP (mmHg) | Comparison Group |

|---|---|---|---|---|

| 571 | 2.5-10 | -16.2 | Placebo | |

| 200 | 5 | -13.0 | HCTZ |

Neuroprotection and Parkinson’s Disease

Recent research has explored this compound's potential neuroprotective effects, particularly in the context of Parkinson's disease. Animal studies indicate that this compound may offer protective benefits to dopaminergic neurons.

Clinical Trials:

- The Steady-PD3 trial aimed to evaluate whether this compound could slow PD progression. Although the primary outcomes did not show significant efficacy, post-hoc analyses suggested that higher exposure levels delayed the need for traditional PD treatments like levodopa .

- A randomized controlled trial indicated that while this compound did not significantly alter clinical outcomes over three years, it was associated with a reduced risk of requiring antiparkinson treatment compared to placebo .

Table 2: Summary of Clinical Outcomes in PD Trials

Potential Applications Beyond Hypertension and PD

This compound has also been investigated for its role in other medical conditions:

- Atherosclerosis: Research indicates that this compound may inhibit the proliferation of early aortic lesions, suggesting potential antiatherogenic properties .

- Pain Management: Preliminary studies have shown favorable subjective and objective effects on pain perception, indicating possible applications in pain management protocols .

作用机制

依沙地平通过抑制钙离子通过心脏和动脉平滑肌细胞中的 L 型钙通道的流入发挥作用。这种抑制导致细胞内钙水平降低,从而导致血管平滑肌松弛和随后的血管扩张。血管阻力的降低降低了血压并增加了心肌氧气的输送 .

分子靶点和途径:

L 型钙通道: 依沙地平以高亲和力与这些通道结合,稳定它们的非活性构象。

相似化合物的比较

依沙地平与其他二氢吡啶类钙通道阻滞剂(如氨氯地平、硝苯地平、非洛地平)进行比较:

依沙地平的独特性: 依沙地平因其对动脉平滑肌细胞的高度选择性和有效的血管扩张作用而具有独特之处。与其他一些钙通道阻滞剂相比,它还具有良好的副作用特征 .

类似化合物列表:

- 氨氯地平

- 硝苯地平

- 非洛地平

- 尼莫地平

生物活性

Isradipine is a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension. Its mechanism of action involves the inhibition of L-type calcium channels, leading to decreased contractility in arterial smooth muscle and subsequent vasodilation. This results in lowered blood pressure, making it a common choice in antihypertensive therapy. Additionally, this compound has been investigated for its potential neuroprotective effects, particularly in the context of Parkinson's disease (PD).

This compound acts by blocking L-type calcium channels, specifically the CaV1.2 and CaV1.3 subtypes. This blockade prevents calcium ions from entering smooth muscle cells, which is crucial for muscle contraction. The inhibition leads to:

- Decreased arterial smooth muscle contractility : This results in vasodilation and reduced blood pressure.

- Impact on neuronal activity : this compound’s effects on calcium channels may also influence neurotransmitter release and neuronal excitability, which is being explored in addiction studies and neurodegenerative diseases.

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Bioavailability | 15%-24% |

| Protein Binding | 95% |

| Metabolism | Hepatic |

| Elimination Route | Urinary (as metabolites) |

Hypertension

This compound has been shown to effectively lower blood pressure in hypertensive patients. In clinical trials, it demonstrated significant reductions in both systolic and diastolic blood pressure compared to placebo and other antihypertensive agents.

Case Study Findings

In a multicenter trial involving 571 patients, this compound treatment resulted in:

- Mean Reduction in Diastolic Blood Pressure : -16.2 mmHg (this compound) vs. -5.9 mmHg (placebo).

- Normalization of Blood Pressure : Achieved in 66% of patients on this compound compared to 13% on placebo .

Parkinson's Disease Research

This compound has garnered attention for its potential neuroprotective properties in early-stage Parkinson's disease. Several studies have investigated its efficacy:

- STEADY-PD Study : This Phase II trial evaluated the safety and efficacy of this compound in early PD patients. The study found that while this compound was well-tolerated at a dose of 10 mg daily, it did not significantly slow the progression of PD as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) compared to placebo .

- Longitudinal Study Findings : A study reported no significant difference in UPDRS scores between this compound and placebo groups over three years, indicating that while this compound was safe for use, it did not provide the expected neuroprotective benefits .

Table 2: Summary of Key Findings from Parkinson's Disease Studies

| Study | Participants | Treatment Duration | Outcome |

|---|---|---|---|

| STEADY-PD | 100 | 12 months | No significant slowing of PD progression |

| This compound vs Placebo | 336 | 36 months | No protective benefit against PD |

Potential in Addiction Treatment

Recent research has explored this compound's effects on substance use disorders. It appears to modulate dopamine release within the mesolimbic pathway, potentially reducing the rewarding effects of drugs such as cocaine and morphine.

Key Findings from Addiction Studies

属性

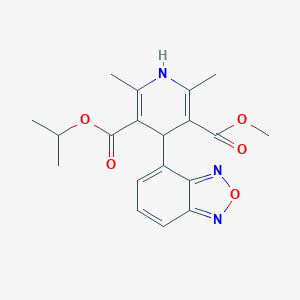

IUPAC Name |

3-O-methyl 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJIYCCIJYRONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023179 | |

| Record name | Isradipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble (< 10 mg/L at 37 °C), 2.28e-01 g/L | |

| Record name | Isradipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Isradipine belongs to the dihydropyridine (DHP) class of calcium channel blockers (CCBs), the most widely used class of CCBs. There are at least five different types of calcium channels in Homo sapiens: L-, N-, P/Q-, R- and T-type. CCBs target L-type calcium channels, the major channel in muscle cells that mediates contraction. Similar to other DHP CCBs, isradipine binds directly to inactive calcium channels stabilizing their inactive conformation. Since arterial smooth muscle depolarizations are longer in duration than cardiac muscle depolarizations, inactive channels are more prevalent in smooth muscle cells. Alternative splicing of the alpha-1 subunit of the channel gives isradipine additional arterial selectivity. At therapeutic sub-toxic concentrations, isradipine has little effect on cardiac myocytes and conduction cells. | |

| Record name | Isradipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

75695-93-1 | |

| Record name | Isradipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75695-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isradipine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075695931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isradipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | isradipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isradipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+-)-Isopropyl methyl-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISRADIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO1UK1S598 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-170 °C, 168 - 170 °C | |

| Record name | Isradipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。